molecular formula C18H19BrN4O4S2 B2643298 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 1021070-98-3

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2643298
CAS No.: 1021070-98-3
M. Wt: 499.4
InChI Key: UAOLSTMGYNVOKG-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide . The reaction is carried out at room temperature for 12 hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLSTMGYNVOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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